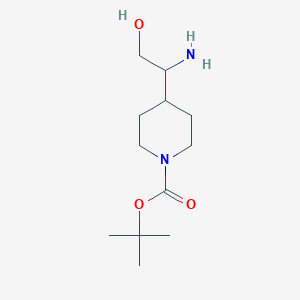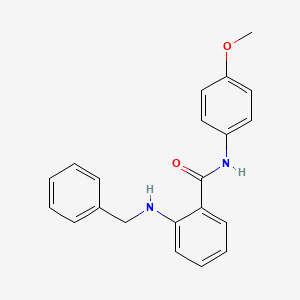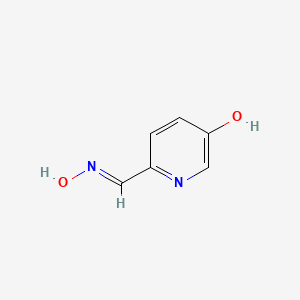
(2S)-2-amino-4-fluoro-4-methylpentan-1-ol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-4-fluoro-4-methylpentan-1-ol;hydrochloride is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-fluoro-4-methylpentan-1-ol;hydrochloride typically involves several steps, starting from readily available precursors. The synthetic route may include the introduction of the amino group, fluorination, and the formation of the hydrochloride salt. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like high-throughput screening and metabolic engineering may also be employed to enhance production efficiency .
化学反应分析
Types of Reactions
(2S)-2-amino-4-fluoro-4-methylpentan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
(2S)-2-amino-4-fluoro-4-methylpentan-1-ol;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2S)-2-amino-4-fluoro-4-methylpentan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of biochemical pathways, resulting in various physiological effects. The exact mechanism may involve binding to active sites, altering enzyme activity, or affecting signal transduction pathways .
相似化合物的比较
Similar Compounds
Similar compounds to (2S)-2-amino-4-fluoro-4-methylpentan-1-ol;hydrochloride include other amino alcohols and fluorinated compounds. Examples are (2S)-2-amino-4-fluorobutan-1-ol and (2S)-2-amino-4-methylpentan-1-ol.
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of both amino and fluorine groups.
属性
分子式 |
C6H15ClFNO |
|---|---|
分子量 |
171.64 g/mol |
IUPAC 名称 |
(2S)-2-amino-4-fluoro-4-methylpentan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H14FNO.ClH/c1-6(2,7)3-5(8)4-9;/h5,9H,3-4,8H2,1-2H3;1H/t5-;/m0./s1 |
InChI 键 |
SLNXPYWUDZAXSP-JEDNCBNOSA-N |
手性 SMILES |
CC(C)(C[C@@H](CO)N)F.Cl |
规范 SMILES |
CC(C)(CC(CO)N)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Benzyl 9-tert-butyl 3,7,9-triazabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B15243524.png)
![cis-tert-Butyl 3-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate](/img/structure/B15243525.png)
![6-(3,4-Difluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one](/img/structure/B15243533.png)
![tert-Butyl 7-(iodomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B15243555.png)
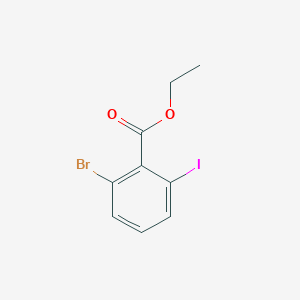
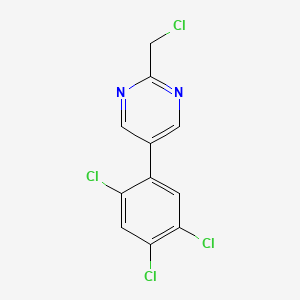
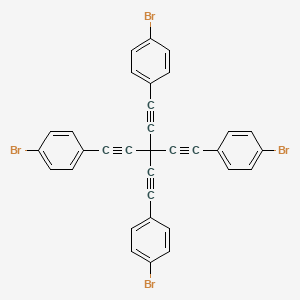
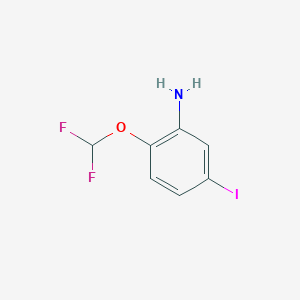
![1-[2-(thiophen-3-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15243586.png)
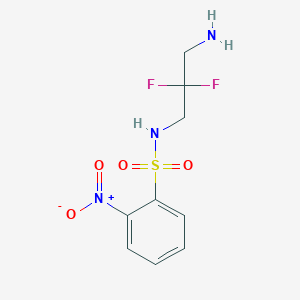
![(3R,4R)-3-((tert-Butyldimethylsilyl)oxy)-7-chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepine](/img/structure/B15243603.png)
